![molecular formula C14H11F3N2S B14898653 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea is an organosulfur compound with the molecular formula C15H12F3N2S This compound is known for its unique structural features, which include a phenyl group and a trifluoromethyl-substituted phenyl group attached to a thiourea moiety
Méthodes De Préparation
The synthesis of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method includes the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with aniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethyl acetate to obtain the desired product .
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate adjustments in reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially at positions ortho or para to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds with various biological targets. This compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity. Molecular docking studies have shown that it can bind to specific residues in target proteins, thereby influencing their function .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
Propriétés
Formule moléculaire |
C14H11F3N2S |
|---|---|
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
1-phenyl-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)10-6-8-12(9-7-10)19-13(20)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20) |
Clé InChI |
FHXVZMCYCRLYJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
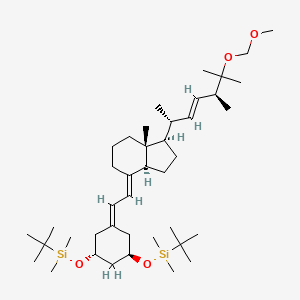
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
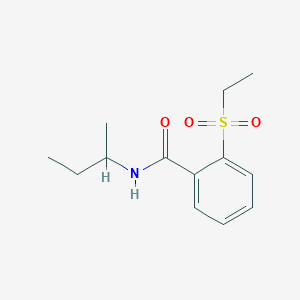
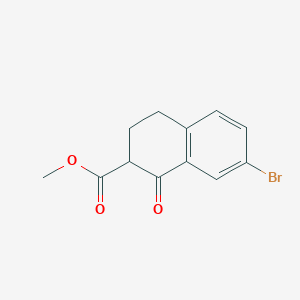
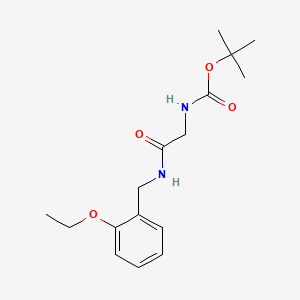
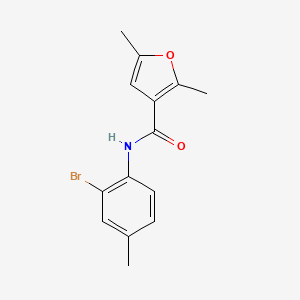
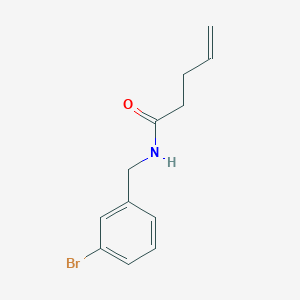

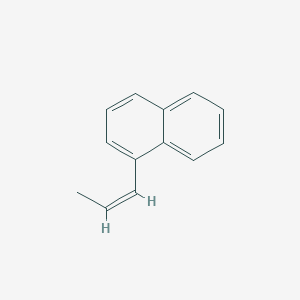
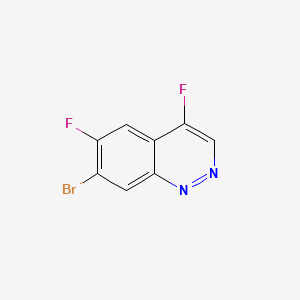

![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
